The synthesis of 2-(hydroxymethyl)benzimidazole-4,7-dione typically involves several key steps:
In industrial settings, these methods can be scaled up using continuous flow reactors to optimize yield and purity while minimizing waste.
The molecular structure of 2-(hydroxymethyl)benzimidazole-4,7-dione features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C8H6N2O3/c11-3-6-9-7-4(12)1-2-5(13)8(7)10-6/h1-2,11H,3H2,(H,9,10)
.
2-(Hydroxymethyl)benzimidazole-4,7-dione can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 2-(hydroxymethyl)benzimidazole-4,7-dione is particularly relevant in biological contexts:
The applications of 2-(hydroxymethyl)benzimidazole-4,7-dione are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2